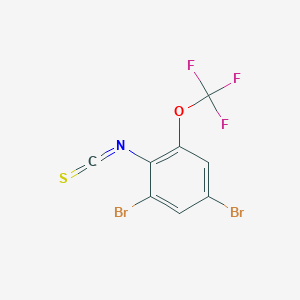

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a useful research compound. Its molecular formula is C8H2Br2F3NOS and its molecular weight is 376.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heteroaromatic Compounds

A study outlines a one-pot preparation technique utilizing base-catalyzed halogen dance (BCHD) reactions and CuCl2-promoted oxidative coupling for the synthesis of dihalo-bisheteroarenes. These compounds serve as precursors for creating tricyclic heteroaromatic cores, highlighting a methodology that could potentially apply to synthesizing derivatives of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate for pharmaceutical or material science applications (Getmanenko et al., 2010).

Multifold Carbon-Sulfur Cross-Coupling

Research demonstrates the use of Pd-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates) to synthesize disulfides from polybrominated compounds. This method could be indicative of approaches for functionalizing brominated and trifluoromethylated phenyl compounds, potentially including the modification of this compound for creating sulfide-based ligands or organic semiconductors (Lee et al., 2011).

Electrochromic Materials Development

A study on the synthesis of dithienothiophene-based electrochromic polymers incorporating dibromo- and triphenylamine-containing branched copolymers suggests potential applications in electrochromic devices. Such research indicates the utility of halogenated and trifluoromethylated aromatic compounds in developing materials with specific electronic or optical properties, which may extend to compounds like this compound for advanced material applications (Cho et al., 2015).

Pyrolysis and Halogenated By-Products

The study on the pyrolysis of dibromophenols to produce polybrominated dibenzo-p-dioxins/furans illustrates the environmental and chemical implications of halogenated compound decomposition. This research is crucial for understanding the stability and potential environmental impact of synthesizing and using halogenated compounds, including those similar to this compound (Na et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-DIBROMO-6-TRIFLUOROMETHYLPHENOL, suggests that in case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXALMHPRKYNMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)